

Application Note: In-situ DRIFTS Analysis of CO₂ Methanation on Ni-Y Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest					
Compound Name:	Nickel;yttrium				
Cat. No.:	B577347	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic conversion of carbon dioxide (CO₂) to methane (CH₄), known as CO₂ methanation, is a promising technology for renewable energy storage and CO₂ utilization. Nickel-based catalysts are widely investigated for this reaction due to their high activity and lower cost compared to noble metals. The choice of support material significantly influences the catalyst's performance. Yttrium oxide (Y₂O₃) has emerged as a promising support for nickel catalysts in CO₂ methanation, exhibiting high CO₂ conversion and excellent CH₄ selectivity.[1]

This application note provides a detailed protocol for the in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) analysis of CO₂ methanation over Ni-Y₂O₃ catalysts. In-situ DRIFTS is a powerful technique that allows for the real-time monitoring of surface species on a catalyst under reaction conditions, providing valuable insights into the reaction mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data for Ni-Y₂O₃ catalysts from various studies to facilitate comparison.



Catalyst Compos ition	Prepara tion Method	BET Surface Area (m²/g)	Ni Particle Size (nm)	Reactio n Temper ature (°C)	CO ₂ Convers ion (%)	CH ₄ Selectiv ity (%)	Referen ce
15 wt% Ni/Y2O3	Solution Combusti on Synthesi s	11.9 - 13.5	-	350	71.5	>99	[3]
25 wt% Ni/Y2O3	Solution Combusti on Synthesi s	-	-	350	~80	>99	[3]
10 wt% Ni/Y2O3 (with citric acid)	Impregna tion	-	-	350	92	100	[4]
Ni/Y2O3	Thermal Decompo sition	-	-	320	90	99	[1][2]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section details the methodologies for catalyst preparation and in-situ DRIFTS analysis.

Protocol 1: Ni-Y₂O₃ Catalyst Preparation via Solution Combustion Synthesis (SCS)

This method yields catalysts with good structural and textural properties.[3]



Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
- Urea (CO(NH₂)₂)
- Deionized water
- Static air furnace

Procedure:

- Calculate the required amounts of nickel nitrate and yttrium nitrate to achieve the desired Ni loading (e.g., 15 wt%).
- Dissolve the calculated amounts of metal nitrates and urea in a minimum amount of deionized water in a crucible. The urea-to-metal nitrate ratio can be varied to optimize catalyst properties.
- Place the crucible in a preheated furnace at 600°C.
- The solution will undergo dehydration, followed by spontaneous ignition and combustion, producing a voluminous, foamy powder.
- After the combustion is complete, keep the resulting powder in the furnace for a designated time (e.g., 2 hours) to ensure complete combustion and crystallization.
- Allow the catalyst to cool down to room temperature.
- The obtained powder is the calcined Ni-Y₂O₃ catalyst.

Protocol 2: In-situ DRIFTS Analysis of CO₂ Methanation

This protocol outlines the steps for studying the CO_2 methanation reaction over a prepared Ni- Y_2O_3 catalyst using an in-situ DRIFTS setup.

Equipment:



- FTIR spectrometer equipped with a DRIFTS accessory and a high-temperature reaction chamber.
- Mass flow controllers for precise gas handling.
- Temperature controller for the reaction chamber.
- Gas lines for He, H₂, CO₂, and reaction mixtures.

Procedure:

- Sample Preparation:
 - Place a small amount of the Ni-Y₂O₃ catalyst powder (e.g., 15 mg) into the ceramic sample cup of the DRIFTS reaction chamber.[1]
 - Ensure the catalyst bed is level for uniform IR radiation.
- Pre-treatment (Reduction):
 - Assemble the reaction chamber and place it in the DRIFTS accessory.
 - Purge the system with an inert gas, such as Helium (He) or Nitrogen (N₂), at a flow rate of approximately 100 cm³/min while recording a background spectrum at room temperature.
 [1]
 - Introduce a reducing gas mixture, typically 10% H₂ in N₂ or He, at a flow rate of 100 cm³/min.[1]
 - Ramp the temperature to the desired reduction temperature (e.g., 400-500°C) at a rate of 5°C/min and hold for 2 hours to reduce the nickel oxide to metallic nickel.[5]
 - After reduction, cool the catalyst to the desired reaction temperature under the inert gas flow.
- CO₂ Adsorption (Optional):



- At the desired temperature (e.g., 100°C), switch the gas flow to a CO₂-containing stream (e.g., 2.5 cm³/min CO₂ in 100 cm³/min N₂) to observe the adsorption of CO₂ on the catalyst surface.[1]
- Record DRIFTS spectra at regular intervals to monitor the formation of surface species like carbonates and bicarbonates.
- In-situ CO₂ Methanation Reaction:
 - Introduce the CO₂ methanation reaction gas mixture. A typical composition is a stoichiometric ratio of H₂:CO₂ = 4:1, often diluted with an inert gas (e.g., 10% CO₂, 40% H₂, 50% He).[6] The total flow rate can be around 100 cm³/min.[1]
 - Begin recording DRIFTS spectra as a function of time and temperature. Spectra can be collected at a resolution of 4 cm⁻¹ with a typical accumulation of 32 scans per spectrum.
 - The temperature can be ramped (e.g., 5°C/min) or held at specific isothermal points (e.g., 250°C, 300°C, 350°C) to study the reaction at different conditions.
 - Continuously collect spectra to observe the evolution of surface intermediates (e.g., formates, carbonates) and the consumption of adsorbed CO₂.

Data Analysis:

- Analyze the collected DRIFTS spectra to identify the vibrational bands corresponding to different surface species. Key species to look for in CO₂ methanation on Ni-Y₂O₃ include:
 - Carbonates/Bicarbonates: Formed upon CO₂ adsorption on the Y₂O₃ support.
 - Formate species (HCOO⁻): Often considered a key intermediate in the reaction pathway.[4][7]
 - Adsorbed CO: May be present depending on the reaction pathway.
- Correlate the changes in the intensity of these bands with the reaction conditions (temperature, time) to elucidate the reaction mechanism.



Visualizations Experimental Workflow

The following diagram illustrates the logical flow of the in-situ DRIFTS experiment for CO₂ methanation analysis on Ni-Y catalysts.

Experimental workflow for DRIFTS analysis.

Proposed Signaling Pathway: CO₂ Methanation on Ni-Y₂O₃

Based on the literature, the CO₂ methanation on Ni/Y₂O₃ catalysts is suggested to proceed primarily through a formate pathway.[7] The diagram below illustrates this proposed reaction mechanism.

Proposed formate pathway for CO₂ methanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. addi.ehu.es [addi.ehu.es]
- To cite this document: BenchChem. [Application Note: In-situ DRIFTS Analysis of CO₂
 Methanation on Ni-Y Catalysts]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b577347#in-situ-drifts-analysis-of-co2-methanation-on-ni-y-catalysts]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com